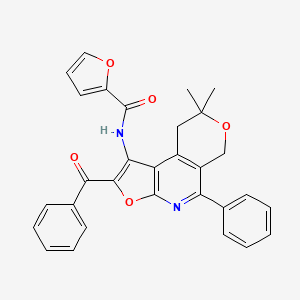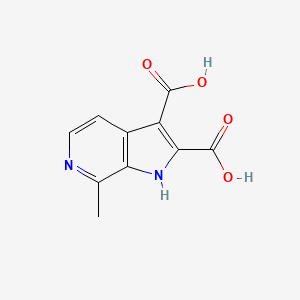
Hygrolidin amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hygrolidin amide is a macrolide antibiotic derived from the natural product hygrolidin. It is known for its unique structural features and biological activities. This compound is produced by the bacterium Streptomyces hygroscopicus and has shown significant potential in various scientific research fields due to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hygrolidin amide typically involves the amidation of hygrolidin. One common method is the reaction of hygrolidin with an amine under mild conditions. The process can be catalyzed by various agents, including 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hygrolidin amide undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids and amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or strong bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Oxidation: Results in various oxidized derivatives.
Substitution: Leads to substituted amides.
Scientific Research Applications
Hygrolidin amide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against various bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a model compound in drug development.
Mechanism of Action
The mechanism of action of hygrolidin amide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death . The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
Comparison with Similar Compounds
Hygrolidin amide is part of the hygrolide family of macrolides, which includes compounds such as bafilomycin A1 and defumarylhygrolidin . Compared to these similar compounds, this compound is unique due to its specific structural features and its potent antimicrobial activity .
List of Similar Compounds
Bafilomycin A1: Another macrolide antibiotic with similar structural features.
Defumarylhygrolidin: A derivative of hygrolidin with distinct biological activities.
Properties
CAS No. |
90965-59-6 |
|---|---|
Molecular Formula |
C38H59NO10 |
Molecular Weight |
689.9 g/mol |
IUPAC Name |
[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate |
InChI |
InChI=1S/C38H59NO10/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H2,39,40)/b14-12+,16-15+,21-13+,22-18+,25-19+/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |
InChI Key |
NYSJCTVMECTFDC-AEZCHWMWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\C)\C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)N)C |
Canonical SMILES |
CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



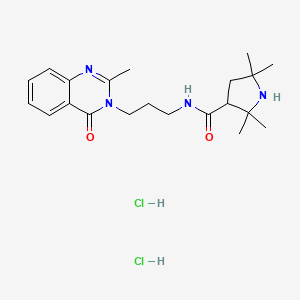
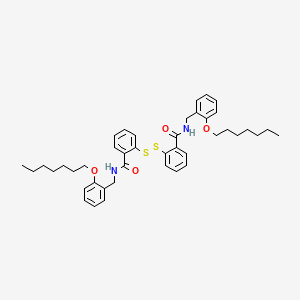
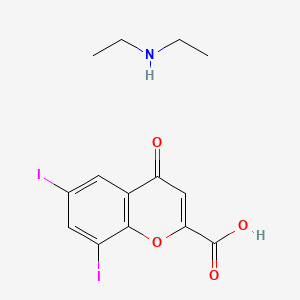
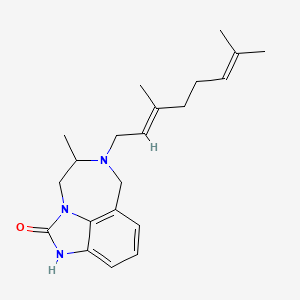
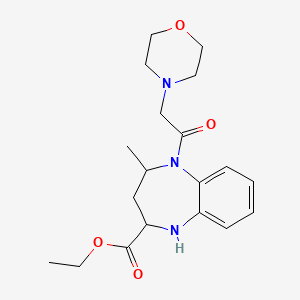
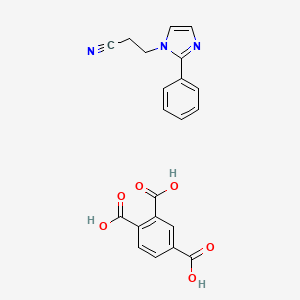
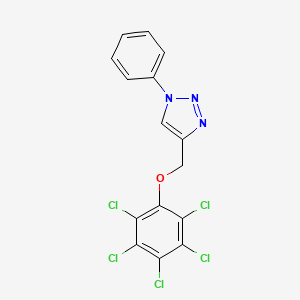
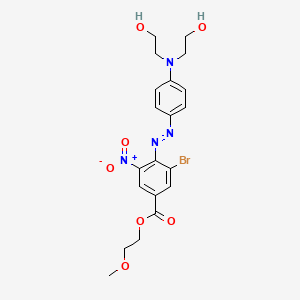
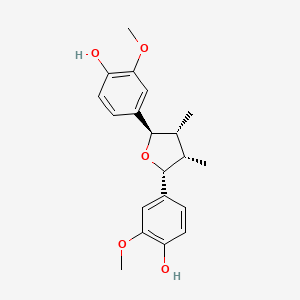
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
